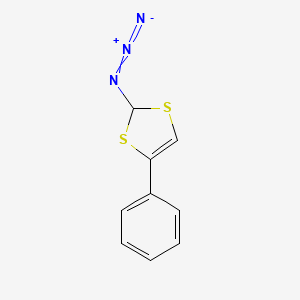

2-Azido-4-phenyl-2H-1,3-dithiole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88406-87-5 |

|---|---|

Molecular Formula |

C9H7N3S2 |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

2-azido-4-phenyl-1,3-dithiole |

InChI |

InChI=1S/C9H7N3S2/c10-12-11-9-13-6-8(14-9)7-4-2-1-3-5-7/h1-6,9H |

InChI Key |

JCERTSPNVJYWIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(S2)N=[N+]=[N-] |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 2 Azido 4 Phenyl 2h 1,3 Dithiole

Reactivity of the Azido (B1232118) Group

The azido group (-N₃) is an energy-rich functional group known for its diverse reactivity. In 2-Azido-4-phenyl-2H-1,3-dithiole, its chemical behavior is central to the molecule's utility as a synthetic intermediate.

Nitrogen Extrusion Reactions

A hallmark reaction of organic azides is the elimination of a molecule of dinitrogen (N₂) upon thermolysis or photolysis. This process generates a highly reactive nitrene intermediate. The pyrolysis of α-azido carbonyl compounds, for instance, is known to produce α-imino carbonyl compounds through a nitrene intermediate at elevated temperatures. mdpi.com Similarly, the thermal decomposition of this compound is expected to proceed via the formation of a 2-nitreno-4-phenyl-2H-1,3-dithiole intermediate, which can then undergo various subsequent reactions, such as intramolecular rearrangements or intermolecular reactions if a trapping agent is present.

Photochemical extrusion of nitrogen is also a characteristic reaction. Irradiation of organic azides with UV light provides an alternative pathway to nitrene generation under milder conditions than thermolysis. researchgate.net

Table 1: General Conditions for Nitrogen Extrusion from Organic Azides

| Method | Conditions | Intermediate | Potential Products |

|---|---|---|---|

| Thermolysis | Heating (e.g., 80-220 °C) in an inert solvent | Nitrene | Rearrangement products, insertion products, dimers |

Radical Generation from Azido Moieties

The photolysis of azides is a key method for generating radical species. Upon irradiation, the azido group can undergo cleavage to produce a triplet nitrene, which is a species with two unpaired electrons and thus diradical character. researchgate.net This selective photochemical cleavage is a fundamental process in the chemistry of aromatic and heteroaromatic polyazides. researchgate.net The generation of these radical intermediates from this compound would make it a precursor for radical-mediated transformations. The specific conditions of photolysis, such as wavelength and the presence of sensitizers, can influence the efficiency and pathway of radical generation.

Reductive Transformations of Azides to Amines

The reduction of an azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction can be achieved through several reliable methods, which are expected to be applicable to this compound to yield 4-phenyl-2H-1,3-dithiol-2-amine.

One of the most common methods is the Staudinger reaction , which involves treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. This intermediate is then hydrolyzed to produce the amine and the corresponding phosphine oxide.

Another prevalent method is catalytic hydrogenation . This involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally clean and high-yielding.

Chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed, although the high reactivity of these hydrides requires careful control of reaction conditions to avoid side reactions with other functional groups.

Intermolecular and Intramolecular Reactivity with Electrophiles and Nucleophiles

The azido group exhibits dual reactivity, capable of acting as both a nucleophile (at its terminal nitrogen atoms) and as a 1,3-dipole. The reaction of azides with electrophiles is a cornerstone of modern synthetic chemistry. The most prominent example is the Huisgen 1,3-dipolar cycloaddition, where the azide reacts with a π-system (the dipolarophile), most commonly an alkyne or an alkene. wikipedia.orgorganic-chemistry.org This reaction, particularly the copper-catalyzed variant with terminal alkynes (CuAAC or "click chemistry"), provides a highly efficient and regioselective route to 1,2,3-triazoles. researchgate.net It is anticipated that this compound would readily participate in such reactions.

While the 1,3-dipolar cycloaddition is the most significant reaction with electrophiles, the terminal nitrogen of the azido group can also act as a nucleophile in certain contexts, for example, in substitution reactions with highly reactive electrophiles. nih.gov

Reactivity of the 1,3-Dithiole Ring System

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While the azido group is the primary 1,3-dipole in the molecule, the double bond within the 1,3-dithiole ring can act as a dipolarophile, reacting with other 1,3-dipoles. However, the most studied cycloaddition reactivity involving this class of compounds is the participation of the azido group itself in 1,3-dipolar cycloadditions.

In this context, this compound serves as the 1,3-dipole component in reactions with various dipolarophiles. The reaction with alkynes is particularly noteworthy as it leads to the formation of a five-membered heterocyclic ring, a 1,2,3-triazole, attached to the 1,3-dithiole scaffold. organic-chemistry.org

Table 2: Representative 1,3-Dipolar Cycloaddition of this compound

| Dipolarophile | Conditions | Product Type |

|---|---|---|

| Terminal Alkyne (e.g., Phenylacetylene) | Heat (Thermal) | Mixture of 1,4- and 1,5-disubstituted triazoles |

| Terminal Alkyne (e.g., Phenylacetylene) | Cu(I) catalyst (e.g., CuI, CuSO₄/Na-ascorbate) | 1,4-disubstituted triazole |

| Internal Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Heat (Thermal) | Substituted triazole |

The mechanism of the thermal Huisgen cycloaddition is a concerted [4π + 2π] pericyclic reaction. organic-chemistry.org The presence of the 4-phenyl-1,3-dithiole substituent influences the electronic properties of the azido group, thereby affecting its reactivity and the regioselectivity of the cycloaddition.

Ring Transformations and Rearrangements

The reactivity of this compound is characterized by a variety of ring transformation and rearrangement reactions, influenced by the presence of both the azido group and the dithiole ring. While direct studies on this specific compound are limited, the reactivity can be inferred from related structures such as 1,2-dithiole-3-thiones and other azido-substituted heterocycles.

Thermolysis or photolysis of azido-substituted heterocycles often leads to the extrusion of dinitrogen (N₂), generating a highly reactive nitrene intermediate. This nitrene can then undergo several transformations, including ring expansion, ring contraction, or insertion reactions. For instance, the thermal decomposition of azidopyridines results in the formation of polyconjugated fragments through intermolecular reactions of the initially formed nitrene. researchgate.net Similarly, the thermolysis of azidovinylbenzo[b]thiophenes can lead to fused pyrrole (B145914) products through intramolecular cyclization of the nitrene onto the adjacent vinyl group. researchgate.netrsc.org In the case of this compound, the generated nitrene could potentially react intramolecularly with the phenyl substituent or the dithiole ring itself.

Rearrangements involving the dithiole ring are also plausible. For example, 1,2-dithiole-3-thiones are known to undergo cycloaddition reactions with alkynes, leading to the formation of 1,3-dithioles. nih.gov Furthermore, base-mediated fragmentation of 2-aryl-1,3-dithiolanes can occur, resulting in the formation of aryl-dithiocarboxylates. nih.gov While the 2-azido-2H-1,3-dithiole system is different, these examples highlight the potential for the dithiole ring to participate in rearrangements and transformations under various reaction conditions.

A notable rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been observed in the transformation of di(het)arylbi(1,2,3-dithiazoles) into di(het)arylisothiazolo[5,4-d]isothiazoles. researchgate.net It is conceivable that under nucleophilic conditions, the 1,3-dithiole ring in this compound could undergo a similar ring-opening and subsequent rearrangement.

The following table summarizes potential ring transformation and rearrangement reactions based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference(s) |

| Thermal Nitrene Formation and Cyclization | Heat (e.g., refluxing toluene) | Fused heterocyclic systems (e.g., thienopyrroles) | researchgate.netrsc.org |

| Photochemical Nitrene Formation | UV irradiation | Aziridination products with alkenes | documentsdelivered.comresearchgate.net |

| Base-Induced Ring Fragmentation | Strong base (e.g., LiHMDS) | Phenyl-dithiocarboxylate derivatives | nih.gov |

| Cycloaddition-Rearrangement | Alkynes | Substituted thiophenes or other sulfur-containing heterocycles | nih.gov |

| ANRORC-type Rearrangement | Nucleophiles (e.g., Et₄NI) | Isomeric sulfur- and nitrogen-containing heterocycles | researchgate.net |

Reactions at the Sulfur Atoms within the Dithiole Ring

The sulfur atoms in the 1,3-dithiole ring of this compound are potential sites for chemical reactions, primarily involving oxidation or interaction with electrophiles and metals. While specific studies on this compound are not available, the reactivity of related dithiole systems provides valuable insights.

Oxidation of the sulfur atoms is a common reaction for dithiole derivatives. Depending on the oxidant and reaction conditions, sulfoxides or sulfones can be formed. These oxidized products would exhibit altered electronic properties and reactivity compared to the parent dithiole.

Electrophilic attack on the sulfur atoms is another possibility. For instance, reactions with alkyl halides could potentially lead to the formation of sulfonium (B1226848) salts. However, the presence of the electron-withdrawing azido group at the 2-position might decrease the nucleophilicity of the sulfur atoms, making such reactions less favorable compared to unsubstituted or electron-rich dithiole systems.

Insertion reactions into the S-S bond have been observed in 3H-1,2-dithiole-3-thiones, although this compound lacks a disulfide bond. mdpi.com Nevertheless, reactions that involve cleavage and functionalization of the C-S bonds are conceivable. For example, reactions with certain metal complexes could lead to oxidative addition and insertion into the C-S bonds, leading to ring-opened or rearranged products.

The table below outlines potential reactions at the sulfur atoms of the dithiole ring, based on the known reactivity of similar compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference(s) |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Dithiole sulfoxides or sulfones | N/A |

| Alkylation (Sulfonium Salt Formation) | Alkyl halides (e.g., CH₃I) | 1,3-Dithiolium salts | N/A |

| Reaction with Metal Complexes | Low-valent metal complexes | Metallacyclic compounds, ring-opened products | N/A |

Interplay Between Azido and Dithiole Functionalities

The unique chemical behavior of this compound arises from the electronic and steric interplay between the azido group at the C2 position and the 1,3-dithiole ring. This interaction governs the molecule's stability and its preferred reaction pathways.

Mechanistic Investigations of Concerted Reactions

Concerted reactions are single-step processes where bond breaking and bond formation occur simultaneously through a single transition state. psiberg.comnih.govquora.com In the context of this compound, 1,3-dipolar cycloadditions of the azide moiety are prime candidates for concerted mechanisms. wikipedia.orguchicago.edu

The azide group can react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. youtube.com For example, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne yields a 1,2,3-triazole. wikipedia.org This reaction is generally considered to be a concerted process, although stepwise mechanisms can also operate depending on the specific reactants and conditions. nih.gov

The electronic nature of the 1,3-dithiole ring can influence the rate and regioselectivity of these cycloadditions. The sulfur atoms in the dithiole ring can act as electron-donating groups, potentially affecting the energy levels of the frontier molecular orbitals of the azido group and influencing its reactivity in cycloadditions.

Distinguishing between a concerted and a stepwise mechanism often requires detailed kinetic studies, including the determination of kinetic isotope effects and analysis of stereochemical outcomes. nih.gov For instance, a concerted reaction is typically stereospecific, meaning the stereochemistry of the reactants is preserved in the products.

The following table summarizes key aspects of potential concerted reactions involving this compound.

| Reaction Type | Key Mechanistic Features | Expected Outcome | Reference(s) |

| 1,3-Dipolar Cycloaddition with Alkynes | Single transition state, simultaneous bond formation | Stereospecific formation of 1,2,3-triazoles | wikipedia.orgyoutube.com |

| 1,3-Dipolar Cycloaddition with Alkenes | Single transition state, simultaneous bond formation | Stereospecific formation of triazolines | uchicago.edu |

| Cheletropic Extrusion of N₂ | Concerted loss of dinitrogen from an intermediate | Formation of a nitrene | mdpi.com |

Radical Pathways Involving Both Moieties

In addition to concerted and ionic pathways, radical reactions can play a significant role in the chemistry of this compound. The azido group is known to be a precursor for nitrogen-centered radicals under certain conditions. nih.gov

The generation of an aminyl radical (R-N•) can be initiated by thermal or photochemical means, or through reactions with radical initiators. acs.org Once formed, this radical can undergo a variety of transformations, including intramolecular cyclization. For example, an aminyl radical generated from an azidonucleoside can add to a proximate double bond. nih.gov In the case of this compound, an initially formed nitrogen-centered radical could potentially interact with the dithiole ring or the phenyl substituent.

Radical azidation reactions, often using sulfonyl azides, have been developed to introduce the azide functionality via a radical mechanism. core.ac.uk These processes highlight the ability of azides to participate in radical chain reactions.

The dithiole ring itself can also be involved in radical processes. For instance, reactions involving radical initiators could lead to the formation of sulfur-centered radicals or carbon-centered radicals within the dithiole ring. The interplay between a nitrogen-centered radical from the azido group and the dithiole ring could lead to novel cyclization or rearrangement products. For example, a nitrogen radical could add to one of the sulfur atoms or to the double bond of the dithiole ring, initiating a cascade of radical reactions.

The table below outlines potential radical pathways for this compound.

| Radical Species | Generation Method | Potential Subsequent Reactions | Reference(s) |

| Aminyl Radical (from azide) | Thermolysis, photolysis, radical initiators (e.g., AIBN) | Intramolecular addition to the dithiole ring or phenyl group, hydrogen abstraction | nih.govacs.org |

| Sulfur-Centered Radical | Radical initiators, photolysis with disulfide cleavage (if applicable) | Ring opening, intermolecular reactions | N/A |

| Carbon-Centered Radical (on dithiole ring) | Hydrogen abstraction from the ring | Rearrangement, trapping by other radical species | N/A |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Azido-4-phenyl-2H-1,3-dithiole, one would expect to observe distinct signals for the protons on the phenyl group, likely in the aromatic region (δ 7-8 ppm). The proton at the 5-position of the dithiole ring would likely appear as a singlet, and its chemical shift would be influenced by the adjacent sulfur atoms and the phenyl group. The proton at the 2-position, attached to the same carbon as the azido (B1232118) group, would also be a singlet and its chemical shift would be indicative of the electron-withdrawing nature of the azide (B81097).

¹³C NMR Spectroscopy: This method detects the carbon framework of a molecule. For the target compound, distinct signals would be expected for each carbon atom. The carbons of the phenyl group would appear in the aromatic region (δ 120-140 ppm). The carbons of the 1,3-dithiole ring would have characteristic chemical shifts, with the carbon at the 2-position (C-N₃) being significantly influenced by the attached nitrogen. The chemical shifts of the dithiole carbons would help confirm the ring structure.

A hypothetical ¹³C NMR data table is presented below based on general chemical shift knowledge for similar structures.

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

| C=C (dithiole) | 110-130 |

| C-N (dithiole) | 70-90 |

| C-phenyl (ipso) | 130-140 |

| C-phenyl (ortho) | 127-130 |

| C-phenyl (meta) | 128-131 |

| C-phenyl (para) | 125-128 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the dithiole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the phenyl group to the dithiole ring and confirming the position of the azido group by showing correlations from the H-2 proton to the C-4 and C-5 carbons of the dithiole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption would be the strong, sharp peak for the azide (N₃) stretching vibration, typically found in the range of 2100-2200 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic and dithiole rings, C=C stretching from the phenyl and dithiole rings, and C-S stretching vibrations.

A hypothetical IR data table is shown below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Azide (N₃) stretch | 2100 - 2200 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-S stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. A characteristic fragmentation pattern would likely involve the loss of a nitrogen molecule (N₂) from the azide group, leading to a significant M-28 peak. Further fragmentation of the phenyl and dithiole rings would also be observed.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. In the context of this compound, EPR could be used to study radical intermediates that might be formed during certain reactions, for example, upon photolysis or thermolysis of the azide group, which can lead to the formation of a nitrene radical intermediate. The EPR spectrum would provide information about the electronic structure of this radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure and chromophores present in the compound.

For 1,3-dithiole derivatives, the UV-Vis spectra are influenced by the substituents on the dithiole ring. In the case of 1,3-dithiole-2-thione (B1293655) (DTT), a related compound, electronic transitions are observed in the near-UV and visible regions, specifically between 217 and 500 nm (46,000–20,000 cm⁻¹). ruc.dkruc.dk The spectrum of DTT is complex, with several overlapping bands that have been investigated using techniques like linear dichroism spectroscopy to resolve the polarization of the electronic transitions. ruc.dkruc.dk

Derivatives of 1,3-dithiole researchgate.netdendralene analogs with thiophene (B33073) spacers exhibit absorption maxima in the UV-Vis-NIR region. For instance, the neutral species show strong absorptions, and upon oxidation to the radical cation and dication, new absorption bands appear at longer wavelengths, indicating changes in the electronic structure and the formation of new chromophores. oup.com Specifically, one such dicationic species displayed four absorption maxima at 401, 592, 704, and 817 nm. oup.com Furthermore, some 4-(hydroxyphenyl)-2-(N,N-dialkylamino)-1,3-dithiolium salts exhibit intramolecular charge-transfer absorption in the UV/Vis spectrum. colab.ws

Based on the analysis of these related structures, the UV-Vis spectrum of this compound is expected to exhibit characteristic absorptions corresponding to π-π* and n-π* transitions within the 1,3-dithiole ring and the phenyl substituent. The azido group may also contribute to the electronic absorption profile.

Table 1: Illustrative UV-Vis Absorption Data for Related 1,3-Dithiole Derivatives

| Compound/Species | Absorption Maxima (λmax) [nm] | Reference |

| 1,3-Dithiole-2-thione (DTT) | 217 - 500 | ruc.dkruc.dk |

| 1,3-Dithiole researchgate.netdendralene analog (dication) | 401, 592, 704, 817 | oup.com |

This table presents data from analogous compounds to illustrate the expected spectroscopic behavior of this compound.

Electrochemical Methods for Redox Behavior Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. ossila.com This technique is crucial for understanding the electron-donating or -accepting capabilities of a compound.

The redox behavior of 1,3-dithiole derivatives is a subject of significant research, especially in the context of developing organic electronic materials. researchgate.net For example, derivatives of a 1,3-dithiole researchgate.netdendralene analog with thiophene spacers have been shown to exhibit multi-stage redox behavior. oup.com Cyclic voltammetry of these compounds in a benzonitrile (B105546) solution revealed multiple, reversible one- or two-electron transfer processes, indicating the formation of stable radical cations and dications. oup.com The position and electronic nature of substituents on the 1,3-dithiole rings were found to significantly influence the redox potentials. oup.com

For these dendralene analogs, three pairs of redox waves were observed, with the potentials being influenced by the substituents. oup.com This multi-stage redox activity is a characteristic feature of extended π-systems containing multiple 1,3-dithiole units.

Given the presence of the electron-rich 1,3-dithiole ring, this compound is expected to undergo oxidation. The phenyl and azido substituents will modulate the redox potentials. The CV of this compound would likely reveal at least one oxidation wave corresponding to the formation of a radical cation. The reversibility of this wave would provide insight into the stability of the oxidized species.

Table 2: Illustrative Redox Potential Data for a Related 1,3-Dithiole Derivative

| Compound | Redox Process | Potential (E1/2 or Epa) [V vs. Fc/Fc⁺] | Reference |

| 1,3-Dithiole researchgate.netdendralene analog (2Aa) | 1st Oxidation | +0.45 | oup.com |

| 2nd Oxidation | +0.66 | oup.com | |

| 3rd Oxidation | +0.89 | oup.com |

This table presents data from an analogous compound to illustrate the expected electrochemical behavior of this compound. The potentials are reported versus the Ferrocene/Ferrocenium redox couple.

Theoretical and Computational Investigations of 2 Azido 4 Phenyl 2h 1,3 Dithiole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), represent powerful tools for elucidating the fundamental electronic and structural properties of molecules. While no specific DFT studies on 2-Azido-4-phenyl-2H-1,3-dithiole have been identified in a review of current literature, the application of these methods would provide significant insights into its behavior.

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure of this compound would be crucial for understanding its reactivity and properties. DFT calculations could be employed to determine the distribution of electron density, identify regions susceptible to electrophilic or nucleophilic attack, and characterize the nature of the chemical bonds within the molecule.

Key parameters that would be obtained from such a study include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This would be invaluable for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about the bonding within the molecule, including hybridization of atomic orbitals, charge distribution, and the nature of donor-acceptor interactions between orbitals.

For instance, in a study on 4–Azidomethyl–6–isopropyl–2H–chromen–2–one, another azido-containing compound, DFT calculations were used to determine the HOMO-LUMO gap and Mulliken atomic charges, providing insights into its electronic properties.

Conformational Analysis and Stability

The three-dimensional structure of this compound is not rigid. The phenyl group and the azido (B1232118) group can rotate relative to the dithiole ring, leading to various possible conformations. A conformational analysis using computational methods would identify the most stable conformers and the energy barriers between them.

This analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating specific dihedral angles (e.g., the bond connecting the phenyl group to the dithiole ring) and calculating the energy at each step to map out the potential energy surface.

Geometry Optimization: Starting from various initial geometries, the structures would be optimized to find local and global energy minima, which correspond to stable conformers.

Understanding the preferred conformation is essential as it influences the molecule's physical properties and how it interacts with other molecules.

Energetic Profiles of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the energetic landscapes of chemical reactions. For this compound, this could involve studying reactions such as thermal or photochemical decomposition of the azide (B81097) group, which is a common reaction for organic azides.

Such an investigation would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur.

Reaction Coordinate Analysis: Following the geometric changes of the molecule along the reaction pathway from reactant to product.

These calculations would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are currently available in the literature, this computational technique could offer valuable insights into the dynamic behavior of the molecule in different environments. MD simulations model the movement of atoms and molecules over time, providing a "movie" of molecular motion.

Potential applications of MD simulations for this compound could include:

Solvation Effects: Studying how the solvent molecules arrange around this compound and how this affects its conformation and dynamics.

Behavior in a Biological Environment: If the compound were to be investigated for biological applications, MD simulations could be used to study its interactions with biomolecules like proteins or DNA. Studies on other complex organic molecules have successfully used MD simulations to understand their binding with active sites. researchgate.net

Aggregation Behavior: Investigating the tendency of the molecules to aggregate in solution.

Derivatives and Analogues of 2 Azido 4 Phenyl 2h 1,3 Dithiole

Synthesis of Substituted Azido (B1232118) Dithioles

Methods to synthesize analogues of the title compound, either by modifying the phenyl group or the dithiole ring, could not be found.

No studies were identified that describe the synthesis of 2-azido-2H-1,3-dithiole derivatives with varied substituents on the 4-phenyl ring. Such research would typically involve starting from different substituted phenacyl halides or analogous precursors to introduce electron-donating or electron-withdrawing groups, which would, in turn, modulate the electronic properties of the dithiole system.

There is no available information on the chemical modification of the 1,3-dithiole ring of 2-Azido-4-phenyl-2H-1,3-dithiole. This could include reactions such as substitution at the C5 position or oxidation of the sulfur atoms.

Transformation into Other Heterocyclic Systems

Organic azides are well-known precursors for the synthesis of various nitrogen-containing heterocycles through reactions like cycloadditions or rearrangements involving nitrogen extrusion. However, the application of these transformations to this compound has not been documented.

Formation of Thiadiazoles and Related Sulfur-Nitrogen Heterocycles

The transformation of this compound into thiadiazoles or other related sulfur-nitrogen heterocycles is a plausible but undocumented reaction pathway. Such a conversion would likely proceed through the thermal or photochemical decomposition of the azido group to a nitrene intermediate, which could then undergo intramolecular cyclization or rearrangement involving the sulfur atoms of the dithiole ring. While the synthesis of thiadiazoles from other sulfur-containing precursors is common nih.govmdpi.comnih.gov, no literature specifically describes this transformation starting from the title compound.

Construction of Fused Ring Systems

The use of this compound as a building block for the construction of more complex, fused heterocyclic systems has not been reported. Potential strategies could involve intramolecular cycloaddition reactions where the azide (B81097) acts as a 1,3-dipole, reacting with a suitable functional group tethered to the dithiole scaffold, but no such examples are available in the literature. mdpi.comrsc.org

Development of Extended Conjugated Systems from Dithiole Precursors

Dithiole-containing molecules are often investigated as components of electronically active materials due to their potential for extended π-conjugation. However, there are no research findings on the use of this compound as a precursor for developing such systems. This line of research might involve polymerization or cross-coupling reactions, but the reactivity of the azido-dithiole core in these contexts remains unexplored.

Applications in Advanced Organic Synthesis Research

Utilization as Synthons and Building Blocks in Multi-step Synthesis

In the realm of multi-step synthesis, 2-Azido-4-phenyl-2H-1,3-dithiole is a valuable building block, primarily due to the predictable and efficient reactivity of the azide (B81097) moiety. The azide group functions as a versatile chemical handle that can be transformed into various nitrogen-containing functionalities, while the 4-phenyl-1,3-dithiole portion of the molecule typically remains intact, acting as a stable, sulfur-containing heterocyclic core.

The most prominent application of aryl azides in synthesis is their participation in the Huisgen 1,3-dipolar cycloaddition with alkynes. nih.govscispace.com This reaction, often catalyzed by copper(I) in a "click chemistry" approach, produces highly stable 1,2,3-triazole rings with high regioselectivity and yield. scispace.com By reacting this compound with a variety of terminal alkynes, a diverse range of 1,4-disubstituted triazoles can be synthesized, effectively linking the dithiole scaffold to other molecular fragments. peerj.commdpi.com

Another key transformation is the Staudinger reaction, where the azide reacts with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org This intermediate can be hydrolyzed under mild aqueous conditions to yield a primary amine (Staudinger reduction), providing a pathway to 2-amino-4-phenyl-2H-1,3-dithiole derivatives. wikipedia.org Alternatively, the iminophosphorane can be trapped with an electrophile, like an aldehyde or ketone, in an aza-Wittig reaction to form imines, which are themselves versatile intermediates for further elaboration. youtube.com These reactions allow the dithiole core to be incorporated into peptides, amides, and other complex nitrogenous structures.

Table 1: Representative Huisgen Cycloaddition of Aryl Azides with Alkynes

This table illustrates the typical conditions and outcomes for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for synthons like this compound.

| Aryl Azide (Ar-N₃) | Alkyne | Product (1,4-disubstituted 1,2,3-triazole) | Yield (%) | Reference |

| Phenylazide | Phenylacetylene | 1,4-Diphenyl-1H-1,2,3-triazole | >95% | scispace.com |

| 1-Azido-4-nitrobenzene | Propargyl alcohol | (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | 94% | scispace.com |

| 1-Azido-4-methoxybenzene | Ethyl propiolate | Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 98% | scispace.com |

Role in the Synthesis of Complex Molecular Architectures

The construction of complex molecular architectures relies on building blocks that offer both reactivity and structural stability. This compound fits this role by providing a stable, non-planar heterocyclic core that can be predictably functionalized. The phenyl group offers a site for further aromatic substitution, while the azide provides a gateway for ligation to other complex fragments.

Synthetic strategies can envision using this compound as a central scaffold. For instance, a multi-step sequence could first involve the cycloaddition of the azide with a functionalized alkyne, installing a new, complex substituent. In subsequent steps, the dithiole ring itself or the appended phenyl group could be modified. While the 1,3-dithiole ring is generally stable, related 1,3-dithiolane (B1216140) structures are known to undergo fragmentation under specific basic conditions to form dithiocarboxylates, suggesting potential, albeit underexplored, pathways for ring transformation. nih.gov This dual reactivity allows for the convergent assembly of intricate, three-dimensional molecules that would be challenging to create through linear syntheses.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules to explore chemical space for biological screening. cam.ac.ukrsc.org The azide functionality is exceptionally well-suited for DOS strategies due to its reliable and high-yielding reactivity in "click" type reactions. nih.govresearchgate.net

This compound can serve as an ideal starting point for a DOS campaign. A "reagent-based" diversification strategy can be employed where the common dithiole-azide core is reacted with a large library of diverse reagents targeting the azide group. cam.ac.uk The primary method would involve reacting the parent compound with a collection of alkynes bearing different functional groups, stereochemistries, and molecular shapes. This would generate a library of compounds all sharing the 4-phenyl-1,3-dithiole-2-yl-1H-1,2,3-triazole core but differing in the "R" group appended to the triazole ring (appendage diversity).

Table 2: Illustrative Library Generation for Diversity-Oriented Synthesis

This table shows a hypothetical reaction of this compound with a diverse set of terminal alkynes to generate a library of novel triazole derivatives, demonstrating an appendage-based diversification strategy.

| Core Scaffold | Reagent (R-C≡CH) | Resulting Library Member | Introduced Diversity |

| This compound | Propargyl alcohol | (1-(4-phenyl-2H-1,3-dithiol-2-yl)-1H-1,2,3-triazol-4-yl)methanol | Hydrophilic, H-bond donor |

| This compound | 3,3-Dimethyl-1-butyne | 4-(tert-butyl)-1-(4-phenyl-2H-1,3-dithiol-2-yl)-1H-1,2,3-triazole | Bulky, lipophilic alkyl |

| This compound | 4-Ethynylpyridine | 4-(1-(4-phenyl-2H-1,3-dithiol-2-yl)-1H-1,2,3-triazol-4-yl)pyridine | Basic, aromatic heterocycle |

| This compound | N-propargyl-phthalimide | 2-( (1-(4-phenyl-2H-1,3-dithiol-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione | Protected amine, planar group |

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 2-Azido-4-phenyl-2H-1,3-dithiole is crucial for its broader application. Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic pathways.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents or produce significant waste. Green chemistry principles are expected to drive the development of new routes. chemijournal.com This includes the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), which have been successfully employed in the synthesis of other sulfur-containing heterocycles. mdpi.commdpi.com The exploration of catalyst-free reaction conditions, or the use of biodegradable catalysts such as chitosan, could also offer sustainable alternatives. chemijournal.com Research into one-pot, multicomponent reactions, which increase atom economy and reduce purification steps, will be a key area of investigation for assembling the dithiole framework. mdpi.com

Furthermore, techniques such as microwave-assisted synthesis and flash vacuum pyrolysis (FVP) could offer rapid and efficient methods for the construction of the 1,3-dithiole ring system. frontiersin.org For the introduction of the azide (B81097) group, safer alternatives to traditional azidating agents are being sought, with flow chemistry presenting a particularly promising avenue for the safe in-situ generation and use of organic azides. rsc.orgdurham.ac.uk

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Green Solvents (e.g., Water, PEG) | Reduced environmental impact, improved safety. | Synthesis of S-heterocycles. mdpi.commdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions. | C-S bond formation. tandfonline.com |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Green synthesis of heterocycles. frontiersin.org |

| Flow Chemistry | Enhanced safety for handling azides, automation. | Synthesis of organic azides and multistep reactions. rsc.orgdurham.ac.uk |

| Multicomponent Reactions | Increased atom economy, reduced waste. | Green synthesis of nitrogen-containing heterocycles. mdpi.com |

Exploration of Unconventional Reactivity Modes

The unique combination of an azide and a 1,3-dithiole ring in a single molecule opens up a vast landscape of unexplored reactivity. Future research will delve into harnessing the distinct chemical properties of each functional group to forge novel molecular structures.

The azide group is a versatile precursor for a variety of transformations. nih.gov Its 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," could be used to link the this compound core to other molecules, creating complex architectures. mdpi.com Thermal or photochemical decomposition of the azide can generate highly reactive nitrenes, which can undergo a range of insertion and addition reactions, offering pathways to new nitrogen-containing heterocycles. mdpi.comacs.org The direct photolysis of alkyl azides can also lead to imine formation through a concerted rearrangement, bypassing the nitrene intermediate. acs.org

The 1,3-dithiole moiety also exhibits rich chemistry. It can participate in its own set of cycloaddition reactions with various dipolarophiles like acetylenic esters. documentsdelivered.com Ring transformation reactions, where the dithiole ring is opened and recyclized, could lead to the formation of other heterocyclic systems, such as 1,3,4-thiadiazoles. nih.gov

| Reactive Moiety | Potential Reaction Type | Potential Product Class |

| Azide | 1,3-Dipolar Cycloaddition | 1,2,3-Triazoles mdpi.com |

| Azide | Thermal/Photochemical Decomposition | Nitrene Intermediates, Imines acs.orgacs.org |

| 1,3-Dithiole | 1,3-Dipolar Cycloaddition | Spiro-compounds, Thiazoles documentsdelivered.com |

| 1,3-Dithiole | Ring Transformation | 1,3,4-Thiadiazoles nih.gov |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding future research on this compound. coe.edu DFT calculations can provide deep insights into the molecule's electronic structure, stability, and reactivity, helping to predict the outcomes of reactions and design new experiments. researchgate.net

For instance, computational modeling can be used to elucidate the mechanisms of the various reactions the molecule can undergo, such as cycloadditions or rearrangements. mdpi.comresearchgate.net By calculating the energy barriers of different reaction pathways, researchers can predict which products are most likely to form under specific conditions. researchgate.net This is particularly valuable for understanding the regioselectivity and stereoselectivity of complex transformations.

Furthermore, DFT can be used to predict the molecule's properties, such as its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its behavior in reactions. mdpi.com For example, the localization of the HOMO and LUMO on the 2-thioxo-1,3-dithiole part of related molecules indicates that this region is highly reactive. mdpi.com Similar studies on this compound could pinpoint the most reactive sites and guide the design of new reactions. Computational studies can also aid in the design of novel derivatives with tailored electronic and chemical properties for specific applications. academie-sciences.fr

Integration with Emerging Synthetic Methodologies

The integration of this compound with emerging synthetic technologies promises to accelerate the discovery of its applications and enable the synthesis of novel materials and compounds.

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. youtube.com Organic azides have been successfully employed as substrates in photoredox-catalyzed reactions, such as azidotrifluoromethylation of alkenes. nih.govacs.org Investigating the behavior of this compound in such reactions could lead to new methods for C-N bond formation and the synthesis of complex molecules. The use of organic photoredox catalysts could also circumvent issues of metal contamination from traditional metal-based catalysts. nih.gov

Flow chemistry offers significant advantages for the safe and efficient synthesis of compounds involving hazardous intermediates, such as organic azides. rsc.orgdurham.ac.uk Continuous-flow reactors allow for precise control over reaction parameters and enable the safe generation and immediate use of reactive species, minimizing risks. Developing a flow-based synthesis of this compound and its subsequent reactions would be a major step towards its practical application. durham.ac.ukfrontiersin.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. tandfonline.com While the biocatalytic formation of C-C bonds is well-established, the enzymatic formation of C-S bonds is a less explored but growing field. tandfonline.comnih.govacs.orgresearchgate.net Exploring the potential of enzymes, such as lipases or engineered enzymes, to catalyze the synthesis or transformation of the 1,3-dithiole ring could lead to highly stereoselective and sustainable synthetic routes. tandfonline.com

| Emerging Methodology | Application to this compound | Potential Outcome |

| Photoredox Catalysis | Radical generation from the azide moiety. | Novel C-N bond formations and difunctionalization reactions. nih.govacs.org |

| Flow Chemistry | Safe, continuous synthesis and reactions of the azide. | Scalable and safe production of derivatives. rsc.orgdurham.ac.uk |

| Biocatalysis | Enzymatic synthesis or modification of the dithiole ring. | Enantiomerically pure products via sustainable routes. tandfonline.com |

Q & A

Q. How can factorial design optimize the synthesis of 2-Azido-4-phenyl-2H-1,3-dithiole?

Factorial design enables systematic variation of synthesis parameters (e.g., temperature, reactant ratios, catalyst loading) to identify optimal conditions. For example, a 2^k factorial design can isolate critical factors influencing yield and purity. Regression analysis of orthogonal experimental data (e.g., via Taguchi methods) reduces trial-and-error approaches and minimizes resource waste . This method is particularly effective for multi-variable optimization in complex heterocyclic systems.

Q. What characterization techniques are critical for validating the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, HSQC) to confirm azide and dithiole ring connectivity.

- FT-IR spectroscopy to detect the azide N=N stretch (~2100 cm⁻¹) and sulfur-related vibrations.

- X-ray crystallography for absolute stereochemical assignment.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns. Methodological rigor requires cross-validation using complementary techniques to address instrumental limitations (e.g., crystallinity requirements for XRD) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanisms of this compound?

Density functional theory (DFT) simulations and reaction path searches (e.g., IRC calculations) can map transition states and intermediates in azide-dithiole reactions. Tools like COMSOL Multiphysics integrate quantum chemical data with kinetic models to predict regioselectivity and side-product formation. Coupling these with experimental validation (e.g., trapping intermediates) minimizes discrepancies between theoretical and observed pathways .

Q. How should researchers address contradictions in thermodynamic vs. kinetic data for this compound?

Contradictions often arise from incomplete reaction profiling or unaccounted solvent effects. A dual approach is recommended:

- Isothermal titration calorimetry (ITC) to measure enthalpy changes.

- Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to capture transient kinetics. Theoretical frameworks (e.g., Marcus theory for electron transfer) contextualize discrepancies by distinguishing thermodynamic stability from kinetic barriers .

Q. What theoretical frameworks guide the design of experiments for this compound derivatives?

Ontological and epistemological considerations shape experimental design. For example:

- Ontological : Define whether the compound’s reactivity is governed by electronic (e.g., HOMO-LUMO gaps) or steric factors.

- Epistemological : Use ab initio calculations to generate testable hypotheses (e.g., substituent effects on azide cycloaddition). This ensures alignment between computational predictions and empirical validation .

Methodological Considerations

Q. What strategies enhance reproducibility in this compound research?

- Standardized protocols : Document solvent purification, moisture control (for azide stability), and inert atmosphere procedures.

- Data sharing platforms : Use encrypted repositories for raw spectral data and computational input files to mitigate selective reporting .

- Inter-lab validation : Collaborate to replicate synthesis and characterization under controlled conditions .

Q. How can AI-driven automation accelerate the discovery of novel this compound analogs?

AI tools like automated reaction screening (e.g., Bayesian optimization) prioritize high-yield synthetic routes. Smart laboratories integrate robotic synthesis with real-time HPLC-MS feedback, enabling adaptive experimental workflows. COMSOL Multiphysics simulations further refine reaction parameters (e.g., flow rates in continuous reactors) .

Data Management and Security

Q. What safeguards ensure data integrity in studies involving this compound?

- Encrypted databases : Secure spectral and crystallographic data using AES-256 encryption.

- Access controls : Implement role-based permissions (e.g., PI-only access to raw synthesis logs).

- Blockchain timestamping : Immutably record experimental timelines to prevent data tampering .

Training and Competency Development

Q. What competencies are essential for researchers working with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.